molecular formula C18H12INO B132281 N-(1-pyrenyl)iodoacetamide CAS No. 76936-87-3

N-(1-pyrenyl)iodoacetamide

Cat. No. B132281
CAS RN: 76936-87-3
M. Wt: 385.2 g/mol
InChI Key: CVEFIQVNOAJGDW-UHFFFAOYSA-N
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Description

“N-(1-Pyrenyl)iodoacetamide”, also known as “1-PIAA” or “N-pyrenylcarboxyamidomethyl”, belongs to the class of organic compounds known as pyrenes . It is a fluorescent probe used to study the interaction of actin with myosin subfragments and troponin/tropomyosin .


Molecular Structure Analysis

The molecular formula of “N-(1-pyrenyl)iodoacetamide” is C18H12INO . It consists of a pyrene moiety, which is four fused benzene rings, resulting in a flat aromatic system .


Chemical Reactions Analysis

“N-(1-pyrenyl)iodoacetamide” is used as a fluorescent reagent, and its fluorescence characteristics have been investigated. Associated with polymerization of labelled G-actin, the fluorescence intensity at 407 nm, after excitation at 365 nm, was enhanced by a factor of about 25 .


Physical And Chemical Properties Analysis

“N-(1-pyrenyl)iodoacetamide” is a straw yellow solid . It has a density of 1.8±0.1 g/cm3, a boiling point of 587.1±33.0 °C at 760 mmHg, and a flash point of 308.8±25.4 °C .

Scientific Research Applications

Fluorescence Studies in Protein Research

  • Actin Polymerization and Muscle Protein Dynamics : N-(1-pyrenyl)iodoacetamide has been used to study the polymerization of actin and the dynamics of muscle proteins. Fluorimetric studies have shown changes in local structural properties of actin upon polymerization and the interaction with muscle proteins like myosin and tropomyosin (Kouyama & Mihashi, 2005).

  • RNA Polymerase Characterization : This compound has been instrumental in characterizing the properties of RNA polymerase in bacteria, such as Escherichia coli. The fluorogenic properties of N-(1-pyrenyl)iodoacetamide helped in understanding the enzyme's structural changes and its enzymatic activity (Johnson, Bowers & Eaton, 1991).

Structural Analysis of Proteins

  • Protein Unfolding and Stability : It has been used to study the unfolding and stability of proteins like tropomyosin, revealing insights into their local and global unfolding processes (Ishii, 1994).

  • Myosin and Its Subfragment Analysis : The excimer fluorescence of N-(1-pyrenyl)iodoacetamide labeled to myosin and its subfragment has provided insights into the interactions within myosin molecules and their changes in the presence of ATP (Ikkai & Mihashi, 1986).

Cryo-electron Microscopy and High-Resolution Imaging

  • Imaging of Actin Filaments : N-(1-pyrenyl)iodoacetamide has been used in high-resolution cryo-electron microscopy to visualize actin filaments. This has provided detailed information on how actin polymerization affects fluorescence and the interaction of actin with binding proteins (Chou & Pollard, 2020).

Miscellaneous Applications

  • Labeling and Characterization of Other Proteins : This compound has been used for labeling various proteins, including those from equine platelets and horse plasma, to study their structural properties and interactions (Burtnick et al., 1986; Ruiz Silva et al., 1992).

  • Studies in Actin Polymerization Mechanism : Research has been conducted to understand the mechanism of action of cytochalasin D on actin polymerization, using N-(1-pyrenyl)iodoacetamide-labeled actin as a tool (Goddette & Frieden, 1986).

Safety And Hazards

“N-(1-pyrenyl)iodoacetamide” should be handled with care. It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-iodo-N-pyren-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12INO/c19-10-16(21)20-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)18(13)17(11)12/h1-9H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEFIQVNOAJGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227722
Record name N-(1-Pyrenyl)iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-pyrenyl)iodoacetamide

CAS RN

76936-87-3
Record name N-(1-Pyrenyl)iodoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076936873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Pyrenyl)iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Pyrenyl)iodoacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D39CEY9MDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
745
Citations
RS Johnson, M Bowers, Q Eaton - Biochemistry, 1991 - ACS Publications
Neither calf thymus DNA nor nucleotides protected the holoenzyme from modification. Thus, the sites of modification do not appear to involve the binding sites for polynucleotides or the …
Number of citations: 6 pubs.acs.org
T Kouyama, K Mihashi - European Journal of Biochemistry, 1981 - Wiley Online Library
A fluorescent reagent, N‐(1‐pyrenyl)iodoacetamide, was conjugated to rabbit skeletal muscle actin at the site of the most reactive sulfhydryl group, and fluorescence characteristics (…
Number of citations: 989 febs.onlinelibrary.wiley.com
AH Criddle, MA Geeves, T Jeffries - Biochemical Journal, 1985 - portlandpress.com
A pyrene label attached to Cys-374 of actin has been shown to be a useful probe for monitoring the interaction of actin with myosin subfragments [Kouyama & Mihashi (1981) Eur. J. …
Number of citations: 252 portlandpress.com
T Ikkai, K Mihashi - FEBS letters, 1986 - Wiley Online Library
Myosin and its subfragment 1 were labeled with the fluorescent probe N‐(1‐pyrenyl)iodoacetamide. Both of the labeled complexes exhibited the excimer band at 480 nm (pH 8.0, 25 C). …
Number of citations: 7 febs.onlinelibrary.wiley.com
T Yamaguchi, Y Furukawa, S Terada - Bulletin of the Chemical Society …, 1999 - journal.csj.jp
The structure of spectrin in aqueous solutions or erythrocyte ghosts was characterized by using a fluorophore, N-(1-pyrenyl)iodoacetamide (NPIA). The excimer fluorescence of NPIA …
Number of citations: 2 www.journal.csj.jp
RS Mani, CM Kay - FEBS letters, 1985 - Elsevier
S-100 a protein has been modified with the thiol specific fluorescent label N-(l-pyrenyl) iodoacetamide. When the protein was reacted with the fluorophore in the presence of EDTA, only …
Number of citations: 8 www.sciencedirect.com
LD Burtnick, DIH Stewart, ID Clark, LB Smillie - Biochemistry, 1986 - ACS Publications
Materials and Methods Proteins. Platelet tropomyosin was prepared from lyophilized horse blood platelets according to method 2 of Cóté and Smillie (1981b). Rabbit cardiac …
Number of citations: 11 pubs.acs.org
E Grazi - Biochemical and biophysical research communications, 1985 - Elsevier
In the course of the polymerization of N-(1-pyrenyl)iodoacetamide-labelled actin the increase of the fluorescence is not directly proportional to the amount of the polymer mass formed. …
Number of citations: 18 www.sciencedirect.com
TI Lin, RM Dowben - Biophysical Chemistry, 1982 - Elsevier
Reaction kinetic studies of the sulfhydryl-directed fluorescent probes N-(1-pyrene)maleimide (PM) and N-(1-pyrenyl)iodoacetamide with actin from rabbit skeletal muscle showed that …
Number of citations: 31 www.sciencedirect.com
Y Ishii - European journal of biochemistry, 1994 - Wiley Online Library
The thermal unfolding of a two‐stranded α‐helical coiled coil of tropomyosin was studied using circular dichroism and excimer fluorescence of N‐(1‐pyrenyl)iodoacetamide‐labeled …
Number of citations: 26 febs.onlinelibrary.wiley.com

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